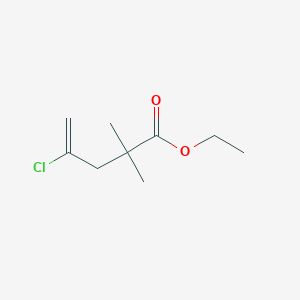
Ethyl 4-chloro-2,2-dimethylpent-4-enoate
概要
説明
Synthesis Analysis
The synthesis of ethyl 4-chloro-2,2-dimethylpent-4-enoate and related compounds involves diverse chemical reactions. A notable method includes the reaction of ethyl cyanoacetate's lithium salt with specific reagents to prepare structurally related compounds, showcasing the versatility of synthesis techniques in obtaining esters with complex configurations (Johnson et al., 2006).
Molecular Structure Analysis
The molecular structure of ethyl 4-chloro-2,2-dimethylpent-4-enoate analogs has been extensively characterized, revealing intricate details about their conformation and bonding. For example, extensive NMR spectroscopy, including 1D-NOE, 2D-HSQC, and HMBC experiments, has been utilized to establish the structures of related compounds, highlighting the importance of such techniques in elucidating molecular geometries (Fretz, Gaugler, & Schneider, 2000).
Chemical Reactions and Properties
Research on ethyl 4-chloro-2,2-dimethylpent-4-enoate includes studies on its reactivity and chemical transformations. One study focused on its aerobic dimerization, leading to novel photochromic diarylethene precursors, demonstrating the compound's potential in synthesizing materials with desirable photoactive properties (Lvov et al., 2017).
Physical Properties Analysis
The physical properties of ethyl 4-chloro-2,2-dimethylpent-4-enoate and its derivatives, such as melting points, boiling points, and solubility, are crucial for their application in various chemical processes. These properties are determined by the compound's molecular structure and have been studied through experimental approaches and quantum chemical calculations (Singh et al., 2013).
科学的研究の応用
Synthesis and Chemical Reactions
- Ethyl (4E)-5-chloropent-4-enoate, a closely related compound to Ethyl 4-chloro-2,2-dimethylpent-4-enoate, is used in the preparation of ethyl (4E)-alkenoates through Fe-catalyzed cross-coupling with Grignard reagents, indicating its utility in complex organic syntheses (Shakhmaev, Sunagatullina, & Zorin, 2013).
- Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes reaction with hydrazines to form regioisomeric pyrazoles, showcasing the chemical's reactivity and potential for creating complex organic structures (Mikhed’kina, Bylina, Mel’nik, & Kozhich, 2009).
Biosynthesis and Biocatalysis
- A detailed review discusses the biosynthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate ester, a derivative of Ethyl 4-chloro-2,2-dimethylpent-4-enoate. This compound is crucial as a precursor for the production of chiral drugs, highlighting the importance of this chemical in the pharmaceutical industry (Ye, Ouyang, & Ying, 2011).
Crystallography and Material Science
- Research on compounds structurally similar to Ethyl 4-chloro-2,2-dimethylpent-4-enoate, like ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, reveals intricate details about crystal packing and intermolecular interactions, contributing to the understanding of material properties and potentially guiding the design of new materials (Zhang, Wu, & Zhang, 2011).
Photocatalysis and Photochemical Applications
- Ethyl 4-(2,5-dimethylthiophen-3-yl)-3-ketobutanoate undergoes a unique base-induced aerobic dimerization, leading to photochromic diarylethene. This reaction is notable for its potential in producing photoactive compounds with customized properties, demonstrating the role of Ethyl 4-chloro-2,2-dimethylpent-4-enoate derivatives in the field of photochemistry (Lvov, Milevsky, Yanina, Kachala, & Shirinian, 2017).
特性
IUPAC Name |
ethyl 4-chloro-2,2-dimethylpent-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2/c1-5-12-8(11)9(3,4)6-7(2)10/h2,5-6H2,1,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPAHMHJYDYAOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CC(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394691 | |
| Record name | Ethyl 4-chloro-2,2-dimethylpent-4-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-2,2-dimethylpent-4-enoate | |
CAS RN |
118427-36-4 | |
| Record name | Ethyl 4-chloro-2,2-dimethylpent-4-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

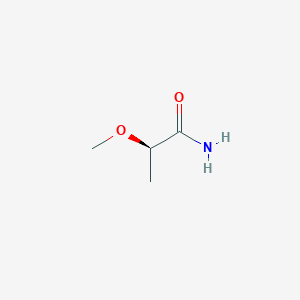

![Potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B16052.png)

![trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene](/img/structure/B16058.png)
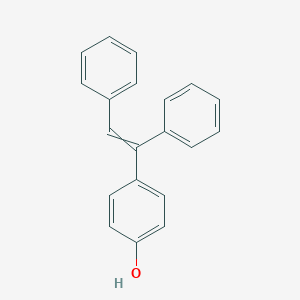
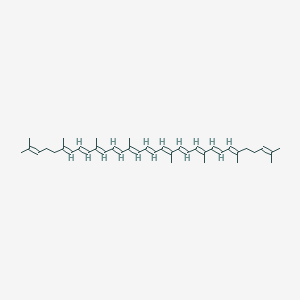

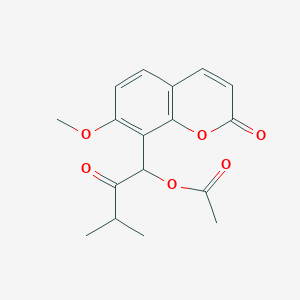
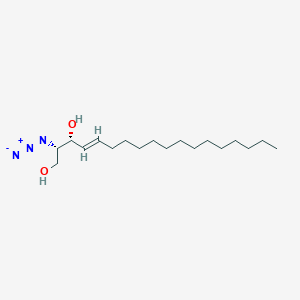
![[(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl](/img/structure/B16079.png)
![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide](/img/structure/B16089.png)
![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16091.png)
![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16092.png)